molecular formula C7H8Br2O2 B14450683 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde CAS No. 77023-10-0

3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde

Cat. No.: B14450683
CAS No.: 77023-10-0
M. Wt: 283.94 g/mol
InChI Key: IWHOFISHSWRMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibromo-7-oxabicyclo[410]heptane-1-carbaldehyde is a complex organic compound characterized by the presence of bromine atoms and an oxabicycloheptane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde typically involves the bromination of 7-oxabicyclo[4.1.0]heptane derivatives. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes, utilizing advanced techniques to control the reaction environment. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature control .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for diverse applications .

Scientific Research Applications

3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The bromine atoms and the oxabicycloheptane ring structure play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde is unique due to the presence of both bromine atoms and the oxabicycloheptane ring.

Properties

CAS No.

77023-10-0

Molecular Formula

C7H8Br2O2

Molecular Weight

283.94 g/mol

IUPAC Name

3,4-dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde

InChI

InChI=1S/C7H8Br2O2/c8-4-1-6-7(3-10,11-6)2-5(4)9/h3-6H,1-2H2

InChI Key

IWHOFISHSWRMGU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CC2(C1O2)C=O)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.